molecular formula C18H17N3O2 B2588865 2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione CAS No. 36883-36-0

2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione

Cat. No.: B2588865
CAS No.: 36883-36-0
M. Wt: 307.353
InChI Key: WKSAPRZVBCMEQA-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a triazaspiro and a diphenylmethyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, while other methods involve the annulation of four-membered rings. These synthetic routes employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed mechanisms are still under investigation. The compound’s spirocyclic structure allows it to interact uniquely with enzymes and receptors, potentially leading to novel therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Diazaspiro[3.4]octane-6,8-dione
  • 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane

Uniqueness

2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione stands out due to its specific spiro linkage and the presence of both triazaspiro and diphenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-16-18(20-17(23)19-16)11-21(12-18)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSAPRZVBCMEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium cyanide (0.151 g, 2.32 mmol), ammonium carbonate (0.445 g, 4.64 mmol), and 1-benzhydrylazetidin-3-one (WO2007109334) (0.500 g, 2.11 mmol) were combined in 10 mL 2:1 EtOH/H2O and heated at 60° C. for 3 days in a sealed tube. The reaction mixture was cooled and concentrated in vacuo to remove EtOH. Additional water was added, and the solids were collected by filtration, rinsing with water and a minimal volume of MeOH. This gave 441 mg of a white solid. The material was suspended in 10 mL MeOH and sonicated for 10 min. The solid was collected and rinsed with MeOH to give 2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione (0.283 g, 43.7% yield) as a white solid. m/z (ESI, +ve ion) 308.1 (M+H)+.
Quantity
0.151 g
Type
reactant
Reaction Step One
Quantity
0.445 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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